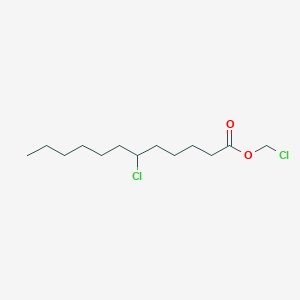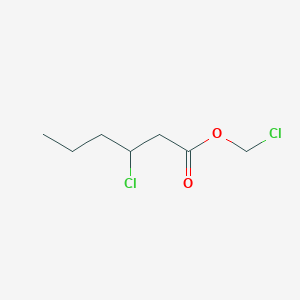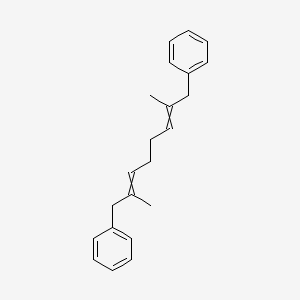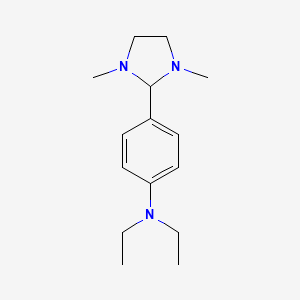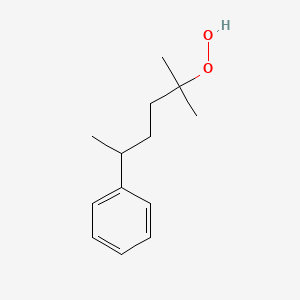![molecular formula C24H20NOP B14420709 N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide CAS No. 82572-08-5](/img/structure/B14420709.png)
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is an organic compound that features a naphthalene ring, an ethylidene group, and a diphenylphosphinic amide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide typically involves the condensation of naphthalene-2-carbaldehyde with diphenylphosphinic amide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen functionalities, while reduction may produce simpler hydrocarbon structures.
Applications De Recherche Scientifique
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It may be employed in studies involving molecular interactions and binding affinities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism by which N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Naphthalen-2-yl-ethylidene)-malononitrile: A compound with similar structural features but different functional groups.
N-(1-Naphthyl)ethylenediamine: Another naphthalene-based compound with distinct chemical properties.
Uniqueness
N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide is unique due to its combination of a naphthalene ring, ethylidene group, and diphenylphosphinic amide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
82572-08-5 |
|---|---|
Formule moléculaire |
C24H20NOP |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
N-diphenylphosphoryl-1-naphthalen-2-ylethanimine |
InChI |
InChI=1S/C24H20NOP/c1-19(21-17-16-20-10-8-9-11-22(20)18-21)25-27(26,23-12-4-2-5-13-23)24-14-6-3-7-15-24/h2-18H,1H3 |
Clé InChI |
MSCNVWHWWDIUQT-UHFFFAOYSA-N |
SMILES canonique |
CC(=NP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


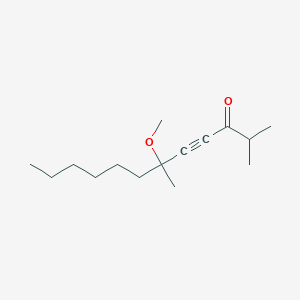
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
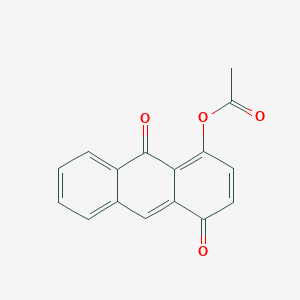
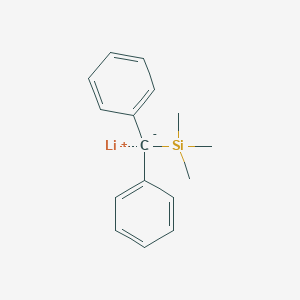
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
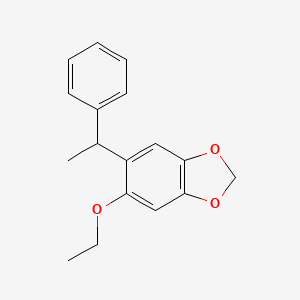
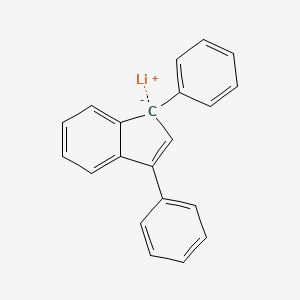
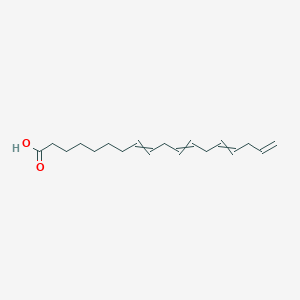
![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
